molecular formula C13H8BrNO B1270596 2-(3-Bromophenyl)-1,3-benzoxazole CAS No. 99586-31-9

2-(3-Bromophenyl)-1,3-benzoxazole

Cat. No. B1270596
CAS RN: 99586-31-9
M. Wt: 274.11 g/mol
InChI Key: KHEXVASQRAJENK-UHFFFAOYSA-N
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Patent
US09051284B2

Procedure details

A mixture of 3-bromobenzoyl chloride (6.005 g, 27.36 mmol), 2-bromoaniline (4.707 g, 27.36 mmol), Cs2CO3 (17.83 g, 54.73 mmol), CuI (0.261 g, 1.37 mmol), 1,10-phenanthroline (0.493 g, 2.74 mmol) and anhydrous 1,4-dioxane (50 mL) was degassed with argon at 40° C. for 30 min while stirring. The reaction mixture was then maintained under argon at 120° C. while stirring until TLC (SiO2, 4:1 hexanes-ethyl acetate) confirmed consumption of the starting material (24 h). Upon cooling to RT, the mixture was filtered and the filtrant washed copiously with ethyl acetate (ca. 350 mL). The filtrate was then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 4:1-hexanes:ethyl acetate) afforded 2-(3-bromophenyl)benzo[d]oxazole (7.50 g, 100%) as an off-white solid.
Quantity
6.005 g
Type
reactant
Reaction Step One
Quantity
4.707 g
Type
reactant
Reaction Step One
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
0.261 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].Br[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.005 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
4.707 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
17.83 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.493 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
0.261 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon at 40° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
while stirring until TLC (SiO2, 4:1 hexanes-ethyl acetate)
CUSTOM
Type
CUSTOM
Details
consumption of the starting material (24 h)
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrant washed copiously with ethyl acetate (ca. 350 mL)
WASH
Type
WASH
Details
The filtrate was then washed with sat. NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product via flash chromatography (SiO2, 4:1-hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.